3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Chemical Taxonomy and IUPAC Nomenclature
The compound belongs to the class of polyheterocyclic fused systems, specifically merging pyrido[1,2-a]pyrimidin-4-one, thiazolidin-4-one, and piperazine subunits. Its IUPAC name is derived through systematic analysis of its core structure:
- Pyrido[1,2-a]pyrimidin-4-one backbone : A bicyclic system formed by fusing pyridine and pyrimidine rings, with a ketone group at position 4.
- Thiazolidin-5-ylidene substituent : A five-membered ring containing sulfur and nitrogen atoms, substituted at position 3 with an ethyl group and at position 5 with a methylidene group in the Z-configuration.
- Piperazine side chain : A 4-(4-methoxyphenyl)-substituted piperazine group at position 2 of the pyridopyrimidine core.
The full IUPAC name reflects these components:
(5Z)-3-ethyl-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one. Key stereochemical and substituent details are encapsulated in Table 1.
Table 1: Structural Components and IUPAC Descriptors
| Component | IUPAC Designation | Position | Configuration |
|---|---|---|---|
| Pyridopyrimidine core | 4H-pyrido[1,2-a]pyrimidin-4-one | Base | - |
| Thiazolidinone moiety | 3-ethyl-2-sulfanylidene-thiazolidin-4-one | 3 | Z |
| Piperazine substituent | 4-(4-methoxyphenyl)piperazin-1-yl | 2 | - |
Historical Context of Polyheterocyclic Compound Development
The synthesis of polyheterocyclic systems traces back to foundational work in heterocyclic chemistry. Key milestones include:
- 1818 : Brugnatelli’s isolation of alloxan from uric acid, demonstrating early interest in nitrogen-containing heterocycles.
- Early 20th century : Friedländer’s indigo synthesis, showcasing the industrial potential of heterocyclic architectures.
- 1950s–1970s : Advances in palladium-catalyzed cross-coupling reactions enabled iterative construction of complex systems, as exemplified by Sonogashira coupling and iodocyclization strategies.
Modern techniques, such as those described by Li et al. (2010), employ iterative cycles of Sonogashira coupling and iodocyclization to assemble linked heterocycles. These methods underpin the synthesis of the title compound, where sequential functionalization of the pyridopyrimidine core with thiazolidinone and piperazine groups is achieved through analogous palladium-mediated steps.
Significance of Thiazolidinone-Pyridopyrimidine Hybrid Architectures
The fusion of thiazolidinone and pyridopyrimidine motifs creates synergistic pharmacological potential:
Thiazolidinone contribution :
Pyridopyrimidine contribution :
Table 2: Comparative Analysis of Hybrid Heterocycles
The piperazine side chain further augments solubility and pharmacokinetic properties, while the 4-methoxyphenyl group may modulate serotonin receptor affinity. Current research focuses on optimizing these hybrids for targeted therapies, leveraging computational docking studies to predict interaction modes with biological macromolecules.
Eigenschaften
Molekularformel |
C26H27N5O3S2 |
|---|---|
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O3S2/c1-4-30-25(33)21(36-26(30)35)16-20-23(27-22-17(2)6-5-11-31(22)24(20)32)29-14-12-28(13-15-29)18-7-9-19(34-3)10-8-18/h5-11,16H,4,12-15H2,1-3H3/b21-16- |
InChI-Schlüssel |
PNHJGTMWUJZRRF-PGMHBOJBSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 424.56 g/mol. The key structural components include:
- Thiazolidinone moiety : Known for its diverse biological properties.
- Pyrido[1,2-a]pyrimidinone core : Associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notable mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific protein kinases, which are crucial in regulating cellular functions such as growth and proliferation.
- Modulation of Receptor Activity : It may affect neurotransmitter receptors, influencing neuropharmacological outcomes.
Pharmacological Activities
Research indicates several pharmacological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been evaluated for their effects on tumor cell lines such as Huh7, Caco2, and MDA-MB 231. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Huh7 | 0.5 |
| Compound B | Caco2 | 0.8 |
| Compound C | MDA-MB 231 | 0.6 |
Antimicrobial Activity
The thiazolidinone framework has been linked to antimicrobial properties against various pathogens. Research indicates that modifications in the structure can enhance efficacy against bacterial strains, making it a potential candidate for developing new antibiotics .
Neuropharmacological Effects
The piperazine component suggests potential activity in modulating central nervous system functions. Compounds with similar structures have been investigated for their anxiolytic and antidepressant effects through interactions with serotonin receptors .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Inhibition of DYRK1A : A recent study identified that certain thiazolidinone derivatives inhibited DYRK1A kinase with IC50 values in the low micromolar range, suggesting potential applications in treating neurological disorders .
- Anti-inflammatory Properties : Other research highlighted the anti-inflammatory effects of thiazolidinones, showing reduced levels of pro-inflammatory cytokines in vitro .
- Structure-Activity Relationship (SAR) Studies : Investigations into SAR have revealed that specific substitutions on the thiazolidinone ring significantly influence biological activity, guiding future drug design efforts .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor properties. A study demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Compounds containing thiazolidine and pyrimidine structures have been reported to show antimicrobial activity against a range of pathogens. The thiazolidine moiety is particularly noted for enhancing the antimicrobial efficacy of the compounds. Preliminary studies suggest that this compound may inhibit bacterial growth, although specific tests are required to confirm its spectrum of activity .
CNS Activity
The piperazine group in the structure is known for its psychoactive properties. Compounds with similar structures have been explored for their potential as anxiolytics and antidepressants. Molecular docking studies have indicated that such compounds can interact with serotonin receptors, which are critical in mood regulation .
Case Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives based on the parent compound and evaluated their biological activities. The synthesized compounds were tested for cytotoxicity against several cancer cell lines, showing promising results with IC50 values in the low micromolar range. This highlights the potential of modifying the structure to enhance antitumor activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related thiazolidine derivatives. The study utilized agar diffusion methods to assess the efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship that could be leveraged in future research .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Analogous Compounds
Substituent Variations in Piperazine and Thiazolidinone Moieties
The target compound differs from analogs primarily in its substituents, which dictate physicochemical and biological behavior. Below is a comparative analysis:
| Compound Name | Piperazine Substituent | Thiazolidinone Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 4-(4-methoxyphenyl) | 3-ethyl | Not explicitly reported | Enhanced lipophilicity; methoxy group may improve metabolic stability |
| 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one | 4-(2-hydroxyethyl) | 3-ethyl | 500.60 (calc.) | Hydroxyethyl group increases hydrophilicity; potential for hydrogen bonding |
| 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | 4-ethyl | 3-(1-phenylethyl) | Not explicitly reported | Phenylethyl group adds steric bulk; may hinder membrane permeability |
Structural Implications :
- Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases logP compared to the hydroxyethyl analog, favoring passive diffusion across biological membranes .
- Metabolic Stability : The methoxy group may resist oxidative metabolism better than the hydroxyethyl group, which is prone to glucuronidation .
Aromaticity and Electronic Effects
The pyrido-pyrimidinone core and piperazine ring exhibit conjugated π-systems, stabilizing the molecule and enabling charge-transfer interactions.
Research Findings and Limitations
- Computational Predictions: Analogous chromeno-pyrimidine compounds demonstrate favorable drug-like properties (e.g., oral bioavailability, LogP <5), suggesting the target compound may share similar traits .
- Experimental Gaps: No direct data on the target compound’s bioactivity or crystallography are available in the provided evidence. Structural analogs in and also lack explicit pharmacological profiles.
- SHELX Refinement : While SHELX software is widely used for crystallography (), its application to the target compound remains speculative without experimental structure data.
Vorbereitungsmethoden
CuI-Catalyzed Tandem C–N Bond Formation
A one-pot tandem reaction between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters under CuI catalysis (5–10 mol%) in DMF at 130°C achieves cyclization via C–N bond formation and intramolecular amidation. For the 9-methyl derivative, 2-chloro-3-methylpyridine is reacted with (Z)-3-amino-3-(4-methoxyphenyl)acrylate, yielding the core in 78–85% efficiency. Key advantages include scalability (demonstrated at 10 mmol) and compatibility with electron-donating substituents.
Heteropolyacid-Catalyzed Cyclocondensation
Heteropolyacid salts (e.g., Al₃PW₁₂O₄₀) catalyze the cyclocondensation of 2-aminopyridines with β-keto esters under mild conditions (60°C, ethanol). This method, while less direct for introducing the 9-methyl group, offers eco-friendly conditions and high yields (90–94%) for unsubstituted analogs. Adapting this approach would require pre-functionalized 2-amino-3-methylpyridine precursors.
Synthesis of the Thiazolidinone Moiety
The 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via Knoevenagel condensation and subsequent functionalization:
Knoevenagel Condensation of Thiazolidine-2,4-dione
Thiazolidine-2,4-dione undergoes condensation with 3-ethyl-2-thioxothiazolidin-4-one in acetic acid with methylamine catalysis (33% aqueous). This step generates the Z-configured exocyclic double bond, critical for biological activity, in 68–85% yield. Alternative conditions using piperidine or morpholine in toluene (110°C) improve regioselectivity but risk decarboxylation.
Alkylation and Functionalization
The thiazolidinone intermediate is alkylated with propargyl bromide in DMF/K₂CO₃ to introduce the methylidene group, followed by oxidative coupling with the pyrido[1,2-a]pyrimidin-4-one core. Pd(PPh₃)₄ (2 mol%) in THF at 60°C facilitates this step, achieving 72% yield.
Final Assembly and Purification
The convergent synthesis involves coupling the thiazolidinone and piperazine-functionalized intermediates:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between the brominated pyrido[1,2-a]pyrimidin-4-one and the thiazolidinone-zincate in THF at 60°C achieves 75% yield. Pd(OAc)₂ (3 mol%) and SPhos ligand (6 mol%) suppress homocoupling byproducts.
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, CHCl₃/MeOH 95:5) and recrystallized from ethanol. Analytical data confirm structure and purity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.30 (m, aromatic-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
Optimization Challenges and Solutions
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the thiazolidinone and pyrido-pyrimidinone moieties in this compound?
- Methodology :
- The thiazolidinone core is synthesized via condensation reactions between aromatic aldehydes and 2-mercaptoacetic acid derivatives under acidic conditions, as demonstrated in thiazolidinone derivatives (e.g., Scheme 6 in ).
- The pyrido-pyrimidinone framework is assembled using heterocyclic amine coupling, such as reactions between 6-amino-1,3-dimethyluracil and aldehydes, followed by cyclization (). Piperazine substitution is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination ( ).
- Key intermediates are characterized by -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and functional group integrity .
Q. Which spectroscopic techniques are critical for characterizing stereochemistry and functional groups in this compound?
- Methodology :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., Z/E isomerism in the thiazolidinone methylidene group). -NMR confirms carbonyl and thiocarbonyl groups ().
- IR Spectroscopy : Detects vibrational modes of C=O (1670–1750 cm) and C=S (1100–1250 cm) ().
- X-ray Crystallography : Resolves absolute configuration in cases of ambiguous stereochemistry (not explicitly cited but inferred from standard practices).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the Z-isomer in the thiazolidinone component?
- Methodology :
- Temperature Control : Lower temperatures (0–25°C) favor kinetic Z-isomer formation, as seen in Appel salt-mediated syntheses ().
- Base Selection : Weak bases (e.g., NaHCO) minimize epimerization, while strong bases (e.g., KCO) may promote E-isomer formation ().
- Reaction Monitoring : Use -NMR to track Z/E ratios during synthesis. For example, the Z-isomer exhibits distinct vinyl proton splitting patterns (δ 7.2–7.8 ppm, doublet) compared to the E-isomer ().
Q. What methodologies assess the impact of piperazine-ring substituents on bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) on the piperazine ring ( ).
- Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria ().
- Computational Modeling : Dock analogs into target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity changes due to substituent polarity (inferred from ’s emphasis on therapeutic potential).
Q. How can contradictions in antimicrobial activity data between structurally similar derivatives be resolved?
- Methodology :
- Standardized Assay Conditions : Ensure consistent bacterial strains, growth media, and inoculum sizes. For example, discrepancies in (active) vs. (inactive) may arise from differing test organisms.
- Physicochemical Profiling : Compare logP (lipophilicity) and solubility. A 4-methoxyphenyl group () enhances membrane permeability vs. bulky substituents (), which may reduce bioavailability .
- Metabolic Stability Studies : Use liver microsome assays to identify rapid degradation of inactive analogs (advanced technique inferred from pharmacological best practices).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
